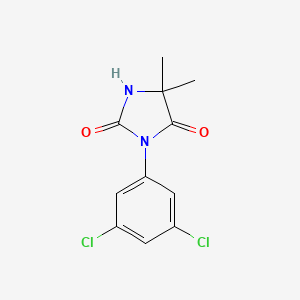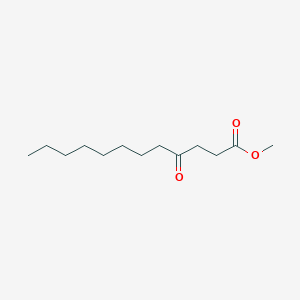
Methyl 4-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a methyl ester derivative of 4-oxododecanoic acid and is characterized by its ester and ketone functional groups . This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxododecanoate can be synthesized through several methods. One common synthetic route involves the nickel-catalyzed reaction of alkyl halides with acid chlorides . For example, the preparation of ethyl 4-oxododecanoate involves the reaction of 1-iodooctane with ethyl succinyl chloride in the presence of a nickel catalyst and manganese powder . The reaction is carried out in an anhydrous N,N-dimethylacetamide solvent under nitrogen atmosphere at low temperatures (0-2°C) and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The esterification of 4-oxododecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, is a common method . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Forms 4-oxododecanoic acid.
Reduction: Forms 4-hydroxydodecanoic acid.
Substitution: Forms various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-oxododecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-oxododecanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities . The compound can form hydrogen bonds and interact with enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Methyl 4-oxododecanoate can be compared with other similar compounds, such as:
Methyl dodecanoate: Lacks the ketone group, making it less reactive in certain chemical reactions.
Methyl 4-oxobutanoate: A shorter chain analog with similar reactivity but different physical properties.
Methyl 4,4-dimethoxybutyrate: Contains additional methoxy groups, altering its reactivity and applications.
This compound is unique due to its combination of ester and ketone functional groups, which provide it with distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
33566-59-5 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
methyl 4-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-12(14)10-11-13(15)16-2/h3-11H2,1-2H3 |
Clé InChI |
OQOJOTYKXCZXLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


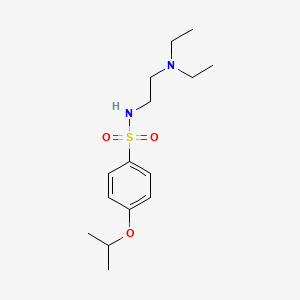
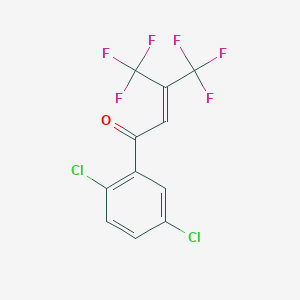


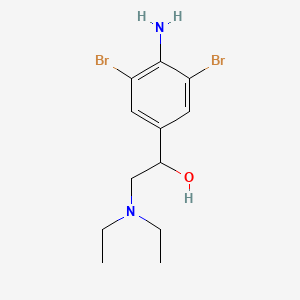
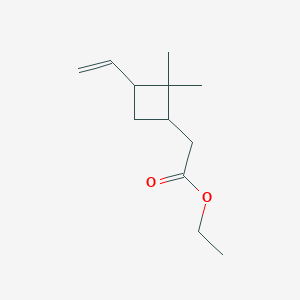
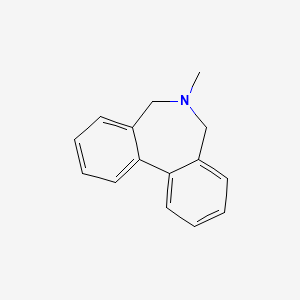
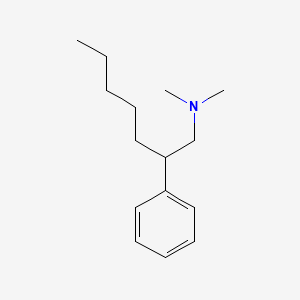
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

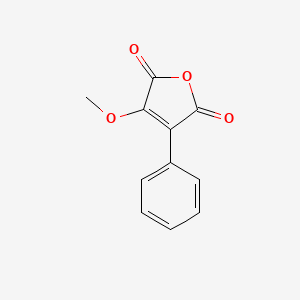
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
